4-[cyclohexyl(methyl)sulfamoyl]-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide
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Overview
Description
4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core, substituted with a cyclohexyl(methyl)sulfamoyl group and a 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)methyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYL]BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of the cyclohexyl(methyl)sulfamoyl group and the 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)methyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Exploring its use as a therapeutic agent or drug candidate.
Industry: Utilizing its unique chemical properties for the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-6-YL)METHYL]BENZAMIDE
- 4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-4-YL)METHYL]BENZAMIDE
Uniqueness
The uniqueness of 4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYL]BENZAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H30N4O4S |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C24H30N4O4S/c1-26-21-14-9-17(15-22(21)27(2)24(26)30)16-25-23(29)18-10-12-20(13-11-18)33(31,32)28(3)19-7-5-4-6-8-19/h9-15,19H,4-8,16H2,1-3H3,(H,25,29) |
InChI Key |
NDCNYCOCCUHLKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)N(C1=O)C |
Origin of Product |
United States |
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